molecular formula C20H30N2O3 B6977138 4-tert-butyl-N-[2-oxo-2-(6-oxoheptylamino)ethyl]benzamide

4-tert-butyl-N-[2-oxo-2-(6-oxoheptylamino)ethyl]benzamide

Cat. No.: B6977138
M. Wt: 346.5 g/mol
InChI Key: AUYOXPFYIGKHSW-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-oxo-2-(6-oxoheptylamino)ethyl]benzamide is a complex organic compound with a unique structure that includes a tert-butyl group, a benzamide core, and a heptylaminoethyl side chain

Properties

IUPAC Name

4-tert-butyl-N-[2-oxo-2-(6-oxoheptylamino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-15(23)8-6-5-7-13-21-18(24)14-22-19(25)16-9-11-17(12-10-16)20(2,3)4/h9-12H,5-8,13-14H2,1-4H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYOXPFYIGKHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCNC(=O)CNC(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-oxo-2-(6-oxoheptylamino)ethyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the acylation of aniline derivatives with appropriate acyl chlorides under basic conditions. The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

The heptylaminoethyl side chain can be synthesized separately through a series of reactions, including the formation of an amide bond between a heptyl amine and an appropriate carboxylic acid derivative. The final step involves coupling the benzamide core with the heptylaminoethyl side chain under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-oxo-2-(6-oxoheptylamino)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core, particularly at positions ortho or para to the amide group. Common reagents for these reactions include halogens and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions may result in various substituted benzamides.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

    Biology: In biological research, this compound may be used to study enzyme interactions and protein binding due to its amide and carbonyl groups, which can form hydrogen bonds with biological macromolecules.

    Medicine: The compound’s structure suggests potential pharmacological activity, and it may be investigated for its effects on various biological pathways. It could serve as a lead compound for the development of new drugs.

    Industry: In industrial applications, the compound may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-oxo-2-(6-oxoheptylamino)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide and carbonyl groups in the compound can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting or modulating their activity. The tert-butyl group may also contribute to the compound’s binding affinity and specificity by providing hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-butylbenzamide: Similar in structure but lacks the heptylaminoethyl side chain.

    tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a tert-butyl group and a similar carbonyl structure but differs in the core structure and side chains.

    tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Similar functional groups but different core structure and side chains.

Uniqueness

4-tert-butyl-N-[2-oxo-2-(6-oxoheptylamino)ethyl]benzamide is unique due to its combination of a benzamide core with a heptylaminoethyl side chain and a tert-butyl group. This unique structure provides distinct chemical properties and potential biological activities that are not found in the similar compounds listed above.

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